![molecular formula C23H29N3O3S B2676950 Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923139-42-8](/img/structure/B2676950.png)

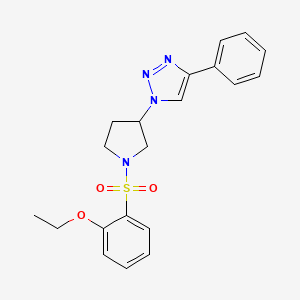

Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

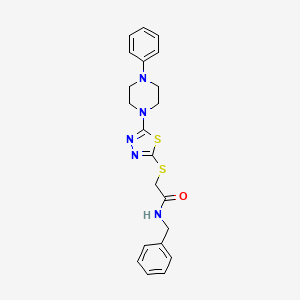

This compound is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with concentrated hydrochloric acid and heated to reflux . The reaction mass was then poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis

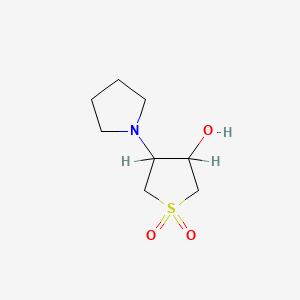

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . It is a bicyclic compound with two nitrogen atoms in each ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the compound was refluxed in phosphorus oxychloride . The Dimroth rearrangement, which is catalyzed by acids and bases and is accelerated by heat or light, may also be involved .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. For example, the presence of two nitrogen atoms in each ring of the bicyclic structure influences its reactivity . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

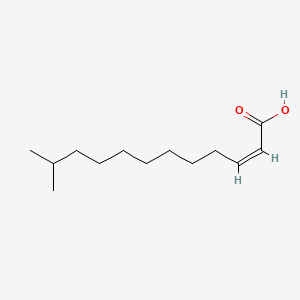

- Research has been conducted on the synthesis and properties of derivatives of 2-alkylthio-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-5- and -6-carboxylic acids. These studies explore the condensation processes and alkylation to yield compounds with potential pharmacological activity (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Pharmaceutical Evaluation

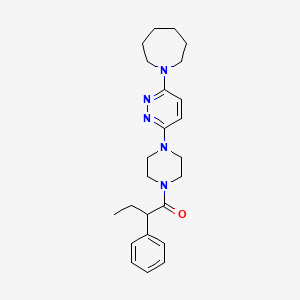

- A study was conducted on the synthesis and pharmaceutical evaluation of pyrimidine derivatives, including docking studies to understand their interactions and potential as anticancer, antifungal, and insecticidal agents (Shafiq et al., 2020).

Novel Derivative Synthesis

- Ionic liquid-mediated synthesis has been explored for creating novel chromone-pyrimidine coupled derivatives. These compounds show promise in various biological activities, including antifungal, antibacterial, and anticancer applications (Nikalje et al., 2017).

Antimicrobial Activity

- The synthesis and evaluation of antimicrobial activity of pyrimidine glycosides have been a subject of study, showing how these compounds can be effective against a range of microbial organisms (El‐Sayed et al., 2008).

Antitumor Agents

- Some pyridine derivatives, including ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, have been found to have potent antimitotic and antitumor activities in mice (Temple et al., 1992).

Structural Analysis

- Crystal structure analysis of compounds like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the molecular structure and potential applications in pharmaceutical research (Yang, 2009).

Wirkmechanismus

Zukünftige Richtungen

The future directions for this compound involve its potential development as a neuroprotective and anti-neuroinflammatory agent . Its promising neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Eigenschaften

IUPAC Name |

ethyl 7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-6-12-30-23-25-20-19(21(27)26-23)18(16-10-8-15(9-11-16)13(3)4)17(14(5)24-20)22(28)29-7-2/h8-11,13,18H,6-7,12H2,1-5H3,(H2,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEWWOHODGGSKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C(C)C)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2676879.png)

![3-chloro-N-[2-(furan-3-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2676883.png)

![N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2676884.png)

![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)